molecular formula C9H12N2O2 B13019064 3-(tert-Butyl)-5-nitropyridine

3-(tert-Butyl)-5-nitropyridine

Cat. No.: B13019064
M. Wt: 180.20 g/mol
InChI Key: HCXCWOCHQZPEMP-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a tert-butyl group at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-nitropyridine typically involves the nitration of 3-(tert-butyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of flow reactors allows for precise temperature control and efficient mixing of reactants, leading to improved safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or further to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 3-(tert-Butyl)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: this compound-2-carboxylic acid.

Scientific Research Applications

3-(tert-Butyl)-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-nitropyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-4-nitropyridine: Similar structure but with the nitro group at the 4-position.

    3-(tert-Butyl)-6-nitropyridine: Similar structure but with the nitro group at the 6-position.

    3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

3-(tert-Butyl)-5-nitropyridine is unique due to the specific positioning of the tert-butyl and nitro groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-tert-butyl-5-nitropyridine

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)7-4-8(11(12)13)6-10-5-7/h4-6H,1-3H3

InChI Key

HCXCWOCHQZPEMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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